molecular formula C14H10BrNO2 B14178388 5-Bromo-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 918331-60-9

5-Bromo-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B14178388
CAS No.: 918331-60-9
M. Wt: 304.14 g/mol
InChI Key: XUFXDXRXHUQIDK-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:

    Bromination: The starting material, 3-hydroxybenzaldehyde, undergoes bromination to introduce the bromine atom at the 5-position.

    Cyclization: The brominated intermediate is then subjected to cyclization with phthalic anhydride under acidic conditions to form the isoindolinone core.

    Reduction: The final step involves the reduction of the intermediate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 5-Bromo-2-(3-oxophenyl)-2,3-dihydro-1H-isoindol-1-one, while substitution can produce various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers use this compound to study its biological activity and potential as a drug candidate.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The hydroxyl group and the bromine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-Chloro-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    5-Fluoro-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one:

Uniqueness

5-Bromo-2-(3-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for research and development in multiple fields.

Properties

CAS No.

918331-60-9

Molecular Formula

C14H10BrNO2

Molecular Weight

304.14 g/mol

IUPAC Name

5-bromo-2-(3-hydroxyphenyl)-3H-isoindol-1-one

InChI

InChI=1S/C14H10BrNO2/c15-10-4-5-13-9(6-10)8-16(14(13)18)11-2-1-3-12(17)7-11/h1-7,17H,8H2

InChI Key

XUFXDXRXHUQIDK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=O)N1C3=CC(=CC=C3)O

Origin of Product

United States

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